molecular formula C2H7O3P B093744 methyl methylphosphonic acid CAS No. 1066-53-1

methyl methylphosphonic acid

Cat. No. B093744
M. Wt: 110.05 g/mol
InChI Key: DWHMMGGJCLDORC-UHFFFAOYSA-N
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Patent
US04258194

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96.5%) and 24.7 g (0.135 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 90 ml of trimethyl phosphate are reacted to obtain 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 47°-47.5° C., which contains, according to gas-chromatographical analysis, 97.6% of 2,3,5-trichloropyridine, 0.4% of 2,3,4,5-tetrachloropyridine and 1.4% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([Cl:10])=[CH:4][N:3]=1.C[N+](C)(C)C.COP(C)(=O)O>P(OC)(OC)(OC)=O.[Zn]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1Cl)Cl)Cl
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
C[N+](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(O)(=O)C
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Five
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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